molecular formula C8H10ClIN2 B13864245 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine

1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B13864245
M. Wt: 296.53 g/mol
InChI Key: ZJBDVPDKMAFHLE-UHFFFAOYSA-N
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Description

1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chloro, iodo, and methyl substituents on the pyridine ring, along with a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One possible synthetic route could include:

    Halogenation: Introduction of chloro and iodo groups onto the pyridine ring through halogenation reactions.

    Alkylation: Introduction of the methyl group via alkylation reactions.

    Amination: Formation of the N-methylmethanamine group through amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Could be explored for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloro-2-iodopyridin-3-yl)-N-methylmethanamine: Lacks the methyl group on the pyridine ring.

    1-(6-chloro-5-methylpyridin-3-yl)-N-methylmethanamine: Lacks the iodo group.

    1-(2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine: Different positioning of the chloro and iodo groups.

Properties

Molecular Formula

C8H10ClIN2

Molecular Weight

296.53 g/mol

IUPAC Name

1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H10ClIN2/c1-5-3-6(4-11-2)8(10)12-7(5)9/h3,11H,4H2,1-2H3

InChI Key

ZJBDVPDKMAFHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)I)CNC

Origin of Product

United States

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